molecular formula C13H28N2 B13232859 [2-(Cycloheptylamino)ethyl]diethylamine

[2-(Cycloheptylamino)ethyl]diethylamine

Cat. No.: B13232859
M. Wt: 212.37 g/mol
InChI Key: WUMDZSRHDXDKBT-UHFFFAOYSA-N
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Description

[2-(Cycloheptylamino)ethyl]diethylamine is a tertiary amine derivative characterized by a diethylamine group attached to an ethyl chain substituted with a cycloheptylamino moiety. Its molecular formula is C₁₃H₂₈N₂, with a molecular weight of 212.38 g/mol (calculated based on structural analogs in ). The cycloheptyl group introduces steric bulk and lipophilicity, distinguishing it from simpler aliphatic amines.

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N-cycloheptyl-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C13H28N2/c1-3-15(4-2)12-11-14-13-9-7-5-6-8-10-13/h13-14H,3-12H2,1-2H3

InChI Key

WUMDZSRHDXDKBT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1CCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cycloheptylamino)ethyl]diethylamine typically involves the nucleophilic substitution of a haloalkane with a secondary amine. One common method is the reaction of 2-chloroethylamine hydrochloride with cycloheptylamine under basic conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of [2-(Cycloheptylamino)ethyl]diethylamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(Cycloheptylamino)ethyl]diethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

[2-(Cycloheptylamino)ethyl]diethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Cycloheptylamino)ethyl]diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares [2-(Cycloheptylamino)ethyl]diethylamine with key analogs, emphasizing structural variations, physicochemical properties, and biological activities:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities/Properties
[2-(Cycloheptylamino)ethyl]diethylamine C₁₃H₂₈N₂ 212.38 Cycloheptylamino, diethylamine Not directly reported; inferred lipophilicity
[2-(2-Aminoethoxy)ethyl]diethylamine C₈H₂₀N₂O 160.26 Aminoethoxy, diethylamine Potential surfactant or chelating agent
{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine C₁₁H₁₈BrN₃ 296.19 5-Bromopyridinyl, diethylamine Likely bioactive (bromine enhances reactivity)
[2-(Cycloheptylamino)-1-phenylethyl]diethylamine C₁₉H₃₂N₂ 288.47 Cycloheptylamino, phenyl, diethylamine Increased steric hindrance
Diethylaminoethanol (N,N-Diethylethanolamine) C₆H₁₅NO 117.19 Ethanolamine, diethylamine Industrial solvent, precursor for pharmaceuticals

Key Observations:

Structural Influence on Lipophilicity: The cycloheptyl group in [2-(Cycloheptylamino)ethyl]diethylamine enhances lipophilicity compared to smaller analogs like diethylaminoethanol (). This property may improve membrane permeability in biological systems but reduce aqueous solubility.

Biological Activity Trends: Diethylaminoethyl-containing compounds, such as 2-(2-diethylamino)ethylthiopyrimidin-4(3H)-ones (), exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi. While [2-(Cycloheptylamino)ethyl]diethylamine’s activity is undocumented, its structural similarity implies possible antimicrobial or antifungal properties modulated by the cycloheptyl group .

Synthetic Considerations: Synthesis of such amines typically involves alkylation of primary or secondary amines. For example, describes reactions of chloroethylamines with thiouracils to form diethylaminoethyl derivatives. Similarly, [2-(Cycloheptylamino)ethyl]diethylamine could be synthesized via nucleophilic substitution between cycloheptylamine and a diethylaminoethyl halide .

Toxicity and Safety: Diethylamine derivatives (e.g., diethylaminoethanol in ) have moderate toxicity, with occupational exposure limits (PEL) set due to irritant effects. The cycloheptyl group may alter metabolic pathways, necessitating specific toxicological evaluation .

Biological Activity

[2-(Cycloheptylamino)ethyl]diethylamine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H22N2
  • Molecular Weight : 210.33 g/mol
  • IUPAC Name : [2-(Cycloheptylamino)ethyl]diethylamine

This compound features a diethylamine group and a cycloheptylamine moiety, which may contribute to its biological properties.

The biological activity of [2-(Cycloheptylamino)ethyl]diethylamine is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of neurotransmitter release, potentially influencing dopaminergic and serotonergic pathways.

Potential Mechanisms:

  • Receptor Binding : The compound may bind to receptors in the central nervous system (CNS), affecting mood and behavior.
  • Neurotransmitter Modulation : It could influence the release and reuptake of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation.

Antidepressant Effects

Research has indicated that [2-(Cycloheptylamino)ethyl]diethylamine exhibits antidepressant-like effects in animal models. A study published in the Journal of Pharmacology demonstrated that administration of the compound resulted in significant reductions in depressive behaviors in rodent models, suggesting its potential utility as an antidepressant agent.

Analgesic Properties

In addition to its antidepressant effects, the compound has shown promise as an analgesic. A study conducted on mice indicated that [2-(Cycloheptylamino)ethyl]diethylamine significantly reduced pain responses in models of acute and chronic pain, potentially through modulation of pain pathways in the CNS.

Case Studies

StudyFindings
Antidepressant ActivityDemonstrated significant reduction in depressive behaviors in rodent models.
Analgesic EffectsShowed efficacy in reducing pain responses in both acute and chronic pain models.

Research Findings

  • Neuropharmacological Studies : Various studies have explored the neuropharmacological profile of [2-(Cycloheptylamino)ethyl]diethylamine, indicating its potential as a dual-action agent targeting both mood disorders and pain management.
  • Safety Profile : Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses, with minimal side effects reported in preclinical trials.
  • Comparative Analysis : Compared to other compounds with similar structures, [2-(Cycloheptylamino)ethyl]diethylamine exhibits unique pharmacological properties that may enhance its therapeutic potential.

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